molecular formula C10H13NO4 B1369108 5-(4-Morpholinylmethyl)-3-furoic acid CAS No. 932854-92-7

5-(4-Morpholinylmethyl)-3-furoic acid

Cat. No.: B1369108
CAS No.: 932854-92-7
M. Wt: 211.21 g/mol
InChI Key: RAMGTGOTVBPNGM-UHFFFAOYSA-N
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Description

5-(4-Morpholinylmethyl)-3-furoic acid: is an organic compound that features a furan ring substituted with a morpholinylmethyl group

Scientific Research Applications

Chemistry: 5-(4-Morpholinylmethyl)-3-furoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential to interact with specific biological pathways and targets, offering possibilities for new treatments.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating complex molecules.

Safety and Hazards

The safety data sheet for a related compound, [3-(4-Morpholinylmethyl)phenyl]magnesium bromide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-(4-Morpholinylmethyl)-3-furoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the hydrolysis of fatty acid amides, and the interaction with this compound can inhibit its activity, leading to an increase in the levels of fatty acid amides . Additionally, this compound can bind to cannabinoid receptors, modulating their activity and influencing various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of the endocannabinoid system, which plays a critical role in regulating cell fate, proliferation, and differentiation . By interacting with cannabinoid receptors, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the inhibition of fatty acid amide hydrolase by this compound is a result of direct binding to the enzyme’s active site . This binding prevents the enzyme from hydrolyzing its substrates, leading to an accumulation of fatty acid amides. Additionally, this compound can activate or inhibit various signaling pathways by binding to cannabinoid receptors, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate physiological processes without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including alterations in liver and kidney function . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at specific dosage levels . These findings underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid amide hydrolase, influencing the hydrolysis of fatty acid amides . Additionally, this compound can modulate the activity of the endocannabinoid system, affecting the synthesis and degradation of endocannabinoids . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Morpholinylmethyl)-3-furoic acid typically involves the reaction of 3-furoic acid with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protecting groups to ensure selective functionalization of the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in 5-(4-Morpholinylmethyl)-3-furoic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.

    Substitution: The morpholinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted furan compounds.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-3-furoic acid
  • 5-(4-Morpholinylmethyl)-2-furoic acid
  • 5-(4-Morpholinylmethyl)benzeneboronic acid

Comparison: 5-(4-Morpholinylmethyl)-3-furoic acid is unique due to the presence of both a furan ring and a morpholinylmethyl group. This combination provides distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-10(13)8-5-9(15-7-8)6-11-1-3-14-4-2-11/h5,7H,1-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMGTGOTVBPNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589521
Record name 5-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932854-92-7
Record name 5-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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